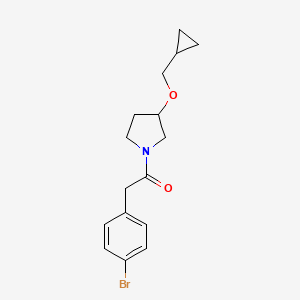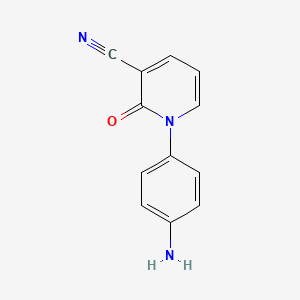
ethyl 5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered interest due to its potential applications in various fields of science, including chemistry, biology, and medicine. This compound is notable for its unique structural attributes, which combine elements of isoquinoline and pyrrole frameworks, enhancing its chemical reactivity and bioactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity.
Formation of 3,4-dihydroisoquinoline: : This step involves the reduction of isoquinoline using a reducing agent such as lithium aluminum hydride (LiAlH4).
Acylation Reaction: : The 3,4-dihydroisoquinoline is then subjected to an acylation reaction with a suitable acyl chloride to form the 2-oxoacetyl derivative.
Pyrrole Ring Formation: : The intermediate is reacted with ethyl acetoacetate and ammonium acetate under reflux conditions to form the pyrrole ring.
Final Esterification: : The resulting compound undergoes esterification with ethanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, with modifications to improve yield, efficiency, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography might be employed to handle large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and pyrrole rings.
Reduction: : Reduction can occur at the keto group or the isoquinoline ring, depending on the reagents and conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Oxidizing agents: : Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: : Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products: The major products of these reactions vary depending on the conditions but may include:
Oxidized derivatives with additional oxygen-containing functional groups.
Reduced forms with saturated bonds.
Substituted products with halogen or hydroxyl groups on the aromatic rings.
Applications De Recherche Scientifique
In Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules for research and development.
In Biology: In biological research, it is used to study enzyme interactions and receptor binding due to its unique structural features.
In Medicine: Potential medical applications include the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer therapies.
In Industry: Industrial applications may encompass the synthesis of advanced materials and catalysts for chemical processes.
Mécanisme D'action
Mechanism: The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. Its structure allows for strong binding affinity and specificity, influencing biochemical pathways and cellular responses.
Molecular Targets and Pathways:Enzyme inhibition: : The compound can inhibit specific enzymes by mimicking natural substrates, blocking the active site.
Receptor modulation: : It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Ethyl 5-(2-oxo-2-phenylacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
3,4-Dihydroisoquinoline derivatives
Uniqueness: What sets ethyl 5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate apart is its combined isoquinoline and pyrrole moieties, which confer enhanced reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in multiple fields of research and industry.
Propriétés
IUPAC Name |
ethyl 5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-3-31-25(30)20-16(2)26-22(21(20)18-10-5-4-6-11-18)23(28)24(29)27-14-13-17-9-7-8-12-19(17)15-27/h4-12,26H,3,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSLWWPQIKVRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2785898.png)
![N-(3,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2785901.png)
![2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-[1-(TRIPHENYLMETHYL)IMIDAZOL-4-YL]PROPANOIC ACID](/img/structure/B2785902.png)



![2-(1H-indol-1-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2785907.png)
![N-benzyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2785913.png)

![1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2785915.png)
![1-(4-fluorophenyl)-2-{[5-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2785916.png)


